methyl 2-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate methyl 2-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate
Brand Name: Vulcanchem
CAS No.: 694516-04-6
VCID: VC5021288
InChI: InChI=1S/C15H16O5/c1-8-10-5-6-12(18-3)9(2)14(10)20-15(17)11(8)7-13(16)19-4/h5-6H,7H2,1-4H3
SMILES: CC1=C(C(=O)OC2=C1C=CC(=C2C)OC)CC(=O)OC
Molecular Formula: C15H16O5
Molecular Weight: 276.288

methyl 2-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate

CAS No.: 694516-04-6

Cat. No.: VC5021288

Molecular Formula: C15H16O5

Molecular Weight: 276.288

* For research use only. Not for human or veterinary use.

methyl 2-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate - 694516-04-6

Specification

CAS No. 694516-04-6
Molecular Formula C15H16O5
Molecular Weight 276.288
IUPAC Name methyl 2-(7-methoxy-4,8-dimethyl-2-oxochromen-3-yl)acetate
Standard InChI InChI=1S/C15H16O5/c1-8-10-5-6-12(18-3)9(2)14(10)20-15(17)11(8)7-13(16)19-4/h5-6H,7H2,1-4H3
Standard InChI Key OELIOHSMZRDCTF-UHFFFAOYSA-N
SMILES CC1=C(C(=O)OC2=C1C=CC(=C2C)OC)CC(=O)OC

Introduction

Synthesis and Manufacturing

While no explicit synthesis protocol for methyl 2-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate is documented, analogous routes for similar chromenones provide insight. A plausible pathway involves:

  • Core Formation: Condensation of resorcinol derivatives with β-keto esters to construct the chromenone backbone .

  • Functionalization:

    • Introduction of the methoxy group via alkylation of a phenolic intermediate.

    • Acetate ester installation through nucleophilic acyl substitution or esterification .

Reaction conditions (e.g., base selection, solvent polarity) critically impact yield. For instance, potassium carbonate in dichloromethane or alcohols is commonly used for etherification. Purification typically employs recrystallization or chromatography .

Physicochemical Properties

Key properties derived from computational and experimental data include:

PropertyValueSource
Partition Coefficient (logP)2.569
Water Solubility (LogSw)-2.81
Polar Surface Area49.054 Ų
Rotatable Bonds4
Hydrogen Bond Acceptors7

The compound’s moderate logP indicates balanced lipophilicity, suitable for membrane permeability in drug candidates . Low water solubility (-2.81 LogSw) necessitates formulation adjustments for bioavailability .

Biological Relevance and Screening Data

Methyl 2-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate is included in ChemDiv’s Anti-infective Library (19,449 compounds) , suggesting interest in antibacterial, antiviral, or antifungal applications. Coumarins broadly exhibit:

  • Antimicrobial Activity: Disruption of microbial membranes or enzyme inhibition.

  • Anti-inflammatory Effects: Modulation of NF-κB or COX-2 pathways.

Future Directions and Research Gaps

Critical areas for further investigation include:

  • Target Identification: High-throughput screening against microbial or cancer cell lines.

  • Structure-Activity Relationships (SAR): Modifying the acetate or methoxy groups to enhance potency .

  • Pharmacokinetic Studies: Assessing absorption, metabolism, and excretion profiles.

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